molecular formula C10H17NO3 B1283836 1-Isobutyrylpiperidine-4-carboxylic acid CAS No. 330985-26-7

1-Isobutyrylpiperidine-4-carboxylic acid

Cat. No. B1283836
CAS RN: 330985-26-7
M. Wt: 199.25 g/mol
InChI Key: BNSWWHNOGGYQAN-UHFFFAOYSA-N
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Description

1-Isobutyrylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is also known by several synonyms, including 1-isobutyryl-4-piperidinecarboxylic acid and 1-(2-methyl-1-oxopropyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-Isobutyrylpiperidine-4-carboxylic acid is 1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Isobutyrylpiperidine-4-carboxylic acid has a molecular weight of 199.25 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Material Science and Biochemistry Applications:

    • The study by Toniolo, Crisma, and Formaggio (1998) discusses the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, as a β-turn and 310/α-helix inducer in peptides, and as a probe in electron spin resonance and fluorescence quenching. This demonstrates its utility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
  • Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors:

    • Jacobsen et al. (1982) synthesized and analyzed various hydroxy- and amino-substituted piperidinecarboxylic acids, which include compounds structurally related to 1-Isobutyrylpiperidine-4-carboxylic acid, for their affinity to GABA receptors and for GABA uptake inhibition (Jacobsen et al., 1982).
  • Biosynthesis and Secondary Metabolite Formation:

    • Mahmud et al. (2002) explored the use of branched chain carboxylic acids, like isobutyryl-CoA (closely related to 1-Isobutyrylpiperidine-4-carboxylic acid), as starter molecules in the biosynthesis of secondary metabolites such as avermectin and myxothiazol (Mahmud et al., 2002).
  • Phosphotyrosyl+1 Position Binding Peptides:

    • Kang et al. (2007) examined the use of 4-aminopiperidine-4-carboxylic acid residue, structurally similar to 1-Isobutyrylpiperidine-4-carboxylic acid, for binding interactions in peptides related to the Grb2 SH2 domain (Kang et al., 2007).
  • Drug Design and Carboxylic Acid (Bio)Isosteres:

    • Ballatore, Huryn, and Smith (2013) discuss the role of carboxylic acid functional groups in drug design, indicating the relevance of compounds like 1-Isobutyrylpiperidine-4-carboxylic acid in medicinal chemistry (Ballatore, Huryn, & Smith, 2013).
  • Bioconjugation in Aqueous Media:

    • Nakajima and Ikada (1995) studied the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, which is relevant to understanding reactions involving compounds like 1-Isobutyrylpiperidine-4-carboxylic acid (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSWWHNOGGYQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588174
Record name 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyrylpiperidine-4-carboxylic acid

CAS RN

330985-26-7
Record name 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropanoyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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